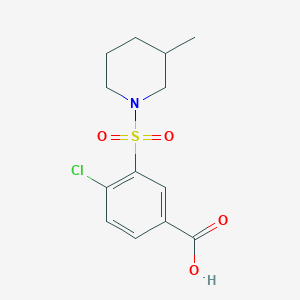

4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid

Description

Nuclear Magnetic Resonance (NMR) :

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy :

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O–H (carboxylic acid) | 2500–3300 (broad) |

| C=O (carboxylic acid) | 1680–1720 |

| S=O (sulfonyl) | 1320–1360, 1140–1180 |

| C–Cl | 550–850 |

Properties

IUPAC Name |

4-chloro-3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-9-3-2-6-15(8-9)20(18,19)12-7-10(13(16)17)4-5-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFTYOUFGPBUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chloro group, a piperidine moiety, and a sulfonyl functional group, which contribute to its unique chemical behavior and biological activity. Its molecular formula is , and it has been studied for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating related compounds, moderate to strong antibacterial effects were observed against Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer cell proliferation. The sulfonamide functionality is particularly noted for its role in enzyme inhibition, which may contribute to its anticancer effects .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been reported. A study found that derivatives of similar structures showed significant AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . These findings highlight the potential of this compound as a lead compound for developing new enzyme inhibitors.

The mechanism of action involves the interaction of the compound with specific molecular targets. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the chloro group may participate in halogen bonding, further influencing biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition (IC50) |

|---|---|---|

| This compound | Moderate to Strong | AChE: 1.13 - 6.28 µM |

| 4-Chloro-3-(piperidine-1-sulfonyl)aniline | Moderate | Not specified |

| 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid | Weak | Not specified |

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Antibacterial Screening : A series of synthesized compounds were evaluated for antibacterial activity against various strains, showing promising results against Bacillus subtilis with IC50 values comparable to standard antibiotics .

- Enzyme Inhibition Studies : Research on piperidine derivatives has revealed their potential as effective AChE inhibitors, with some compounds displaying IC50 values significantly lower than established drugs .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid?

The synthesis typically involves sequential sulfonation and chlorination steps. A plausible route includes:

- Sulfonation : Reacting 3-methylpiperidine with a sulfonating agent (e.g., chlorosulfonic acid) to form the piperidine-sulfonyl intermediate.

- Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution using FeCl₃ as a catalyst under controlled conditions .

- Carboxylic acid formation : Oxidation or hydrolysis of a precursor group (e.g., methyl ester) to yield the final benzoic acid derivative. Reaction optimization should prioritize temperature control (20–50°C) and inert atmospheres to minimize side reactions .

Q. What analytical techniques are optimal for characterizing this compound?

A combination of chromatographic and spectroscopic methods ensures accurate characterization:

- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment. System suitability parameters (e.g., tailing factor <2.0) must be validated .

- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves the sulfonyl and piperidine proton environments. Key signals include δ ~2.8–3.2 ppm (piperidine CH₂) and δ ~7.5–8.0 ppm (aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 346.04 (calculated for C₁₃H₁₅ClNO₄S) .

Advanced Research Questions

Q. How can researchers resolve low solubility in aqueous buffers during bioassays?

Solubility challenges arise from the compound’s hydrophobic sulfonyl-piperidine moiety. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dispersion without cytotoxicity .

- pH adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH >5.5) to improve aqueous solubility .

- Prodrug derivatization : Esterify the carboxylic acid to increase lipophilicity, enabling passive diffusion followed by intracellular hydrolysis .

Q. How should contradictory enzyme inhibition data across studies be addressed?

Discrepancies in IC₅₀ values (e.g., CTP inhibition vs. kinase assays) may stem from:

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and ATP concentrations to minimize false positives .

- Orthogonal validation : Employ surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

- Off-target profiling : Screen against related enzymes (e.g., sulfotransferases) to rule out cross-reactivity .

Q. What methods analyze potential enantiomeric interference in pharmacological studies?

The 3-methylpiperidine group may introduce stereochemical complexity. Mitigation approaches include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with heptane/ethanol gradients to resolve enantiomers. Retention time differences >2 minutes indicate successful separation .

- Metabolic profiling : Incubate with liver microsomes to assess stereoselective metabolism. LC-MS/MS quantifies enantiomer-specific metabolite ratios .

Q. What strategies validate target engagement in cellular models?

Confirm compound specificity using:

- CRISPR knockdown : Compare activity in wild-type vs. target gene-knockout cell lines. A >50% reduction in efficacy suggests on-target effects .

- Competitive binding assays : Co-treat with a fluorescent probe (e.g., BODIPY-labeled inhibitor) and measure fluorescence polarization changes .

- Thermal shift assays : Monitor target protein melting temperature (ΔTₘ ≥2°C) via differential scanning fluorimetry to confirm stabilization upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.